2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to 2-aminobenzoyl compounds, which are often used in combination with a number of quenchers such as Dnp (2,4-dinitrophenyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), p-nitrophenylalanine, or 3-nitrotyrosine1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide. However, a related compound, 2-(2-aminobenzoyl)benzoic acids, has been synthesized via a base-promoted aerobic cascade reaction2.Molecular Structure Analysis
The molecular structure of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide is not directly available. However, related compounds such as 2-aminobenzoyl or Anthraniloyl (Abz) substrates are often used in combination with a number of quenchers1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide. However, studies on the reactions of 2-aminobenzoyl-CoA monooxygenase/reductase indicate the formation of a ternary complex between oxidized enzyme and the two substrates 2-aminobenzoyl-CoA and NADH34.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide are not directly available. However, related compounds such as 2-aminobenzoyl or Anthraniloyl (Abz) substrates are often used in combination with a number of quenchers1.Scientific Research Applications
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Chemistry of Heterocyclic Compounds
- Application : The products of the condensation of aliphatic aldehydes with N-(2-aminobenzoyl)-N-methylhydrazine exist in DMSO-d6 solution as tautomeric mixtures of linear aldohydrazone and cyclic benzo-1,3,4-triazepine forms .
- Method : The hydrazones were obtained in 50-90% yield after maintaining equimolar amounts of N-(2-amino-benzoyl)-N-methylhydrazine and the corresponding aliphatic aldehyde in methanol at room temperature .
- Results : The change in the 1H NMR spectra over time indicates that compounds exist in the crystalline state in the cyclic triazepine form B .
-
BMC Chemistry
- Application : The ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies .
- Method : The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) which has been validated through the elemental and mass spectral measurements .
- Results : The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of the isolated compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .
-
Fluorescence Studies
- Application : 2-Aminobenzoyl or Anthraniloyl (Abz) substrates are used in fluorescence studies .
- Method : The Abz fluorophore is generally used in combination with a number of quenchers such as Dnp (2,4-dinitrophenyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), p-nitrophenylalanine, or 3-nitrotyrosine .
- Results : Substrate cleavage can be detected at 420 nm using an excitation wavelength of 320 nm .
-
Synthesis of Biologically Active Derivatives
- Application : Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds .
- Method : The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
- Results : Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
-
Synthesis of 2-(2-aminobenzoyl)benzoic Acids
- Application : A novel strategy for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction has been exploited .
- Method : The protocol led to a wide panel of 2-(2-aminobenzoyl)benzoic acids with a broad substrate scope in an atom-economical manner .
- Results : This method provides a new pathway for the synthesis of 2-(2-aminobenzoyl)benzoic acids .
- Peptide-based Enzyme Substrates
- Application : N-(2-Aminobenzoyl)alanine is used in peptide-based enzyme substrates .
- Method : The Abz fluorophore is generally used in combination with a number of quenchers such as Dnp (2,4-dinitrophenyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), p-nitrophenylalanine, or 3-nitrotyrosine .
- Results : Substrate cleavage can be detected at 420 nm using an excitation wavelength of 320 nm .
Safety And Hazards
The safety and hazards of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide are not directly available. However, a related compound, 2-Aminobenzophenone-2`-carboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation5.
Future Directions
There is no specific information available on the future directions of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide. However, studies on related compounds such as 2-aminobenzoyl-CoA monooxygenase/reductase suggest that further research could focus on understanding the two active sites which catalyze independently monooxygenation and hydrogenation of substrate or intermediate34.
properties
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUYVRMEZZYCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide |
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